2-(3-Acetylaminophenyl)phenol
CAS No.: 1261896-19-8
Cat. No.: VC11745272
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261896-19-8 |
|---|---|
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | N-[3-(2-hydroxyphenyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C14H13NO2/c1-10(16)15-12-6-4-5-11(9-12)13-7-2-3-8-14(13)17/h2-9,17H,1H3,(H,15,16) |
| Standard InChI Key | BQPRQHLISSXNIT-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O |
| Canonical SMILES | CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O |
Introduction
Structural Identification and Molecular Characteristics
Chemical Nomenclature and Formula
2-(3-Acetylaminophenyl)phenol, systematically named N-[3-(2-hydroxyphenyl)phenyl]acetamide, features a central benzene ring substituted with a hydroxyl group at the ortho position and an acetamide group at the meta position of a second phenyl ring (Figure 1). Its canonical SMILES representation, , underscores the connectivity of these groups.
Spectroscopic and Computational Data
The compound’s Standard InChIKey (BQPRQHLISSXNIT-UHFFFAOYSA-N) facilitates database searches and computational modeling. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for characterizing its structure, as demonstrated in analogous α-anilinoamide syntheses . For instance, -NMR of similar compounds reveals deshielded carbonyl carbons near 170 ppm, while aromatic protons appear between 6.5–7.5 ppm in -NMR .
Synthesis and Manufacturing Approaches
Key Synthetic Routes
The synthesis of 2-(3-Acetylaminophenyl)phenol likely involves multi-step functionalization of precursor aromatic amines and phenols. Two plausible pathways include:
Bucherer Reaction
This method replaces an aromatic amine with a hydroxyl group using water and sodium bisulfide . Starting with 3-acetamidoaniline, reaction conditions could facilitate hydroxylation at the ortho position relative to the acetamide group.
Industrial Scalability
Physicochemical Properties
Acidity and Solubility
The phenol group confers acidity comparable to substituted phenols. Based on pKa values from analogous compounds (Table 1) , the hydroxyl proton’s pKa is estimated near 9.5–10.5. The acetamide group enhances hydrophilicity, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Table 1: pKa Values of Structurally Related Compounds
| Compound | pKa |
|---|---|
| Phenol | 9.89 |
| p-Aminophenol | 10.46 |
| p-Methylphenol | 10.17 |
| Acetamide | ~15 |
Thermal Stability
Thermogravimetric analysis (TGA) of similar phenolic acetamides indicates decomposition onset temperatures above 200°C, suggesting stability under standard handling conditions .
Applications in Materials Science
Polymer Precursors
The compound’s phenolic and acetamide groups make it a candidate for epoxy resins or polycarbonates. For instance, bisphenol A analogs are key monomers in polymer synthesis .
Antioxidant Additives
Phenolic antioxidants mitigate oxidative degradation in plastics and fuels . The hydroxyl group’s radical-scavenging capacity could be exploited in industrial formulations.
Research Gaps and Future Directions
Toxicological Profiling
Despite promising bioactivity, no acute or chronic toxicity data are publicly available. In vitro cytotoxicity assays and ADMET studies are urgently needed.
Synthetic Optimization
Current yields for analogous compounds remain suboptimal (e.g., 35.6% for α-anilinoesters) . Catalytic methods or flow chemistry could improve efficiency.
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